(2,3-dimethylcyclohexyl)urea
Description
The exact mass of the compound this compound is 170.141913202 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h6-8H,3-5H2,1-2H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDAOVXMPOTUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306864 | |
| Record name | N-(2,3-Dimethylcyclohexyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953807-02-8 | |
| Record name | N-(2,3-Dimethylcyclohexyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953807-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dimethylcyclohexyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Urea Derivatives in Organic Chemistry
The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a structural motif of immense importance in chemistry and biology. taylorandfrancis.com Its journey into prominence began with Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, an event that marked a pivotal moment in the history of organic chemistry by challenging the theory of vitalism. wikipedia.orgnih.gov
Urea derivatives are organic compounds where one or more hydrogen atoms of urea are replaced by other functional groups. taylorandfrancis.com The defining feature of the urea moiety is its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). wikipedia.org This dual nature allows urea derivatives to form strong and directional hydrogen bonds, a property that is heavily exploited in various fields. wikipedia.orgnih.gov These interactions are crucial in molecular recognition, where urea-containing molecules can selectively bind to biological targets like enzymes and receptors, making them a cornerstone in medicinal chemistry. nih.govontosight.ai
Furthermore, the structural rigidity and planarity of the urea group make it a predictable and reliable component in the design of more complex molecules. wikipedia.org In the realm of materials science and supramolecular chemistry, the capacity for self-assembly through hydrogen bonding has led to the development of urea-based supramolecular polymers and gels. wikipedia.org Urea derivatives also find application in organocatalysis, where they can act as catalysts through hydrogen bonding interactions. ontosight.ai
Significance As a Molecular Building Block and Intermediate in Advanced Synthesis
While specific, documented instances of (2,3-dimethylcyclohexyl)urea as a building block in complex syntheses are not prevalent in readily available scientific literature, its structural components—a disubstituted cyclohexyl ring and a urea (B33335) functional group—suggest its potential as a valuable intermediate. The significance of such a molecule can be inferred from the well-established applications of related substituted cyclohexylureas. ontosight.ainih.gov
The synthesis of urea derivatives can be achieved through various methods, with traditional routes often involving the reaction of amines with potentially hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern, safer methodologies have been developed using alternatives such as N,N′-Carbonyldiimidazole (CDI) or through the oxidative carbonylation of amines. nih.govambeed.com
General Synthetic Pathways to Urea Derivatives
| Method | Reagents | Notes |
|---|---|---|
| Isocyanate Reaction | Amine + Isocyanate | A common and convenient method for generating unsymmetrical ureas. nih.gov |
| Phosgene/Equivalents | Amine + Phosgene or Triphosgene (B27547) | A traditional but hazardous method; triphosgene is a safer solid alternative. nih.gov |
| Carbonylative Coupling | Amines, Carbon Monoxide, Oxidant | An atom-economical method often requiring a transition metal catalyst. ambeed.com |
This compound, as a disubstituted urea, can be envisioned as a precursor for more complex structures. The cyclohexyl ring provides a non-polar, sterically defined scaffold, while the urea moiety offers sites for further functionalization. For instance, in drug discovery, substituted cyclohexyl groups are often incorporated to enhance lipophilicity and modulate binding to biological targets. ontosight.ainih.gov The urea group itself can be a key pharmacophore, engaging in critical hydrogen-bonding interactions within an enzyme's active site. nih.gov A notable example from a related class is 1,3-Dicyclohexylurea (DCU), a potent inhibitor of soluble epoxide hydrolase (sEH), which has been shown to lower blood pressure in hypertensive animal models. wikipedia.orgresearchgate.net
Historical Perspectives and Evolution of Research on Cyclohexylureas
Classical Approaches to Urea Formation
The foundational methods for constructing the urea backbone have been relied upon for decades. These approaches are characterized by their reliability and straightforward application, typically involving the reaction of an amine with a highly reactive carbonyl source.
Reaction of 2,3-Dimethylcyclohexylamine (B146688) with Isocyanates
The most direct and common method for synthesizing N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. researchgate.netrsc.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. researchgate.net The process is generally high-yielding and proceeds under mild conditions, often at room temperature and without the need for a catalyst. researchgate.net
For the synthesis of (2,3-dimethylcyclohexyl)urea, the precursor 2,3-dimethylcyclohexylamine would be reacted with an appropriate isocyanate. For instance, reaction with an alkyl or aryl isocyanate would yield an unsymmetrically substituted urea. The reaction is typically exothermic and proceeds readily in a variety of aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). researchgate.net
Table 1: Examples of Urea Synthesis from Amines and Isocyanates This table illustrates the general reaction conditions and yields for the synthesis of various ureas using the isocyanate method, providing a model for the synthesis of this compound.
| Amine | Isocyanate | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Secondary Aliphatic Amines | Isocyanate Derivatives | Acetonitrile | Room Temp | Good to Excellent | researchgate.net |
| Benzylamine | Phenyl Isocyanate | Deep Eutectic Solvent (DES) | Not specified | High to Excellent | researchgate.net |
| Primary Amines | Mitsunobu Reagents (to form isocyanate in situ) | Not specified | Not specified | Not specified | acs.org |
Carbonylating Agents in Urea Synthesis
To circumvent the handling of potentially hazardous isocyanates, various carbonylating agents can be employed. These reagents serve as a source for the central carbonyl group of the urea. Historically, the highly toxic phosgene (B1210022) gas was a primary choice. However, due to safety concerns, safer alternatives have been developed. rsc.org
Phosgene equivalents such as triphosgene (B27547) (a solid) or carbonyldiimidazole (CDI) are now commonly used. rsc.org The synthesis proceeds in a two-step, one-pot manner. First, 2,3-dimethylcyclohexylamine reacts with the carbonylating agent to form a reactive intermediate (e.g., a carbamoyl (B1232498) chloride). This intermediate is then treated with a second amine to form the final urea product. Other less common but effective methods include the use of S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene substitute in aqueous media. organic-chemistry.org
Table 2: Common Carbonylating Agents for Urea Synthesis This table summarizes various carbonylating agents used as alternatives to isocyanates for the synthesis of ureas.
| Carbonylating Agent | Description | Key Features | Reference |
|---|---|---|---|
| Phosgene (COCl₂) | Highly reactive and toxic gas. | The traditional, but hazardous, reagent for creating isocyanates or carbamoyl chlorides from amines. | acs.orgrsc.org |
| Triphosgene | A solid, safer alternative to phosgene. | Releases phosgene in situ, reducing handling risks. | rsc.org |
| 1,1'-Carbonyldiimidazole (CDI) | A stable, crystalline solid. | Reacts with amines to form an imidazolide (B1226674) intermediate, which then reacts with a second amine. | organic-chemistry.org |
| S,S-Dimethyl Dithiocarbonate (DMDTC) | A phosgene substitute for use in water. | Enables the carbonylation of aliphatic amines in an aqueous environment. | organic-chemistry.org |
Advanced and Green Chemistry Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly processes. These advanced routes often rely on catalysis and aim to reduce waste and energy consumption.
Catalytic Transformations for Enhanced Selectivity
Catalytic methods have emerged as powerful tools for urea synthesis, particularly those utilizing carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source. The direct oxidative carbonylation of amines using a palladium catalyst is a notable example. acs.org In this process, a primary amine like 2,3-dimethylcyclohexylamine can be coupled in the presence of CO, an oxidant (often air), and a catalytic system like PdI₂/KI to yield the corresponding symmetrically disubstituted urea. acs.org
The use of CO₂ as a renewable and non-toxic C1 feedstock is a cornerstone of green chemistry. researchgate.net The direct synthesis of ureas from amines and CO₂ is an attractive but challenging transformation, as it is a reversible reaction that produces water as the only byproduct. rsc.org Various catalytic systems have been developed to drive this reaction, including ruthenium complexes, cesium-based catalysts, and basic ionic liquids, which can function under solvent-free conditions. rsc.orgrsc.org
Table 3: Catalytic Systems for Urea Synthesis from Amines and CO₂ This table presents different catalytic approaches for the synthesis of disubstituted ureas using carbon dioxide.
| Catalyst System | Amine Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| [Bmim]OH (Ionic Liquid) | Cyclohexylamine | 150°C, 5.0 MPa CO₂, 12h, Solvent-free | 47.9 | rsc.org |
| [Bmim]OH (Ionic Liquid) | Benzylamine | 150°C, 5.0 MPa CO₂, 12h, Solvent-free | 46.1 | rsc.org |
| Cs⁺ base catalysts | Various amines | N-methylpyrrolidone solvent, no dehydrating agent | Good | rsc.org |
| Pd/C | Azides and Amines (with CO) | CO atmosphere | Not specified | organic-chemistry.org |
Solvent-Free and Environmentally Benign Synthesis Protocols
A key goal of green chemistry is the reduction or elimination of volatile organic solvents. Several methods for urea synthesis align with this principle. As mentioned, the direct reaction of amines with CO₂ can be performed effectively under solvent-free conditions, often requiring elevated temperatures and pressures. rsc.orgrsc.org Researchers have demonstrated that primary aliphatic amines can react with CO₂ to form ureas without any catalyst or solvent, with the reaction proceeding through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. psu.edursc.org
Another environmentally benign approach involves conducting the synthesis in water. A simple and efficient method has been developed for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding the use of organic co-solvents. rsc.org Microwave-assisted organic synthesis has also been applied to the solvent-free preparation of certain ureas, although care must be taken as the heating can sometimes induce side reactions like epimerization in chiral molecules. acs.org
Stereochemical Control in the Synthesis of Cyclohexylureas
The this compound molecule possesses two adjacent stereocenters (at carbons 2 and 3 of the cyclohexane (B81311) ring). This gives rise to multiple stereoisomers, including cis and trans diastereomers, each of which exists as a pair of enantiomers. The control of this stereochemistry is a critical aspect of its synthesis.
In most of the synthetic routes discussed, such as the reaction with isocyanates or carbonylating agents, the carbon-nitrogen bond formation does not affect the existing stereocenters on the cyclohexane ring. These reactions are typically stereoretentive, meaning the stereochemical configuration of the starting 2,3-dimethylcyclohexylamine is directly transferred to the this compound product. Therefore, to obtain a specific stereoisomer of the final urea, one must begin with a stereochemically pure isomer of the starting amine.
The challenge then shifts to the stereoselective synthesis of the 2,3-dimethylcyclohexylamine precursor itself. Once the desired isomer of the amine is isolated, its conversion to the urea will preserve the stereochemistry.
In some advanced synthetic strategies, chirality can be induced during the formation of the urea or a related structure. For instance, chiral phosphoric acids have been used as catalysts to achieve high enantioselectivity in the condensation of glyoxals and ureas to form hydantoins. nih.govrsc.org While not a direct synthesis of this compound, this demonstrates the principle of using chiral catalysts to control stereochemical outcomes in reactions involving urea functionalities. The development of stereoselective syntheses for complex molecules, including those with multiple stereocenters on a cyclic framework, is an active area of research. nih.govnih.gov
Table 4: Strategies for Stereochemical Control in Urea Synthesis This table outlines the primary considerations for achieving stereochemical purity in the synthesis of chiral ureas like this compound.
| Strategy | Description | Applicability to this compound |
|---|---|---|
| Stereoretentive Synthesis | Utilizing a reaction that does not affect existing stereocenters. The stereochemistry of the product is dictated by the stereochemistry of the starting material. | This is the most direct approach. A pure stereoisomer of 2,3-dimethylcyclohexylamine will yield the corresponding pure stereoisomer of the urea. |
| Chiral Resolution | Separation of a racemic mixture of the final product or a key intermediate (like the starting amine) into its constituent enantiomers. | A racemic mixture of 2,3-dimethylcyclohexylamine could be resolved before its conversion to the urea. |
| Asymmetric Catalysis | Using a chiral catalyst to favor the formation of one stereoisomer over another during the reaction. | While powerful, this is less directly applicable for this specific target unless the stereocenters are created during the urea-forming reaction itself, which is not the case in the classical methods described. nih.govrsc.org |
Diastereoselective and Enantioselective Synthesis Strategies
The primary route to forming this compound involves the reaction of its corresponding amine precursor, 2,3-dimethylcyclohexylamine, with a suitable urea-forming reagent. The stereochemistry of the final urea product is directly determined by the stereochemistry of the amine used. Therefore, diastereoselective and enantioselective strategies are focused on the synthesis of the 2,3-dimethylcyclohexylamine precursor itself.
Once the desired stereoisomer of 2,3-dimethylcyclohexylamine is obtained, it can be converted to the target urea. A common and effective method for this transformation is the reaction of the amine with an isocyanate. For the synthesis of the parent this compound, this would typically involve a reaction with a source of cyanic acid or a protected equivalent.
A more direct, two-step, one-pot procedure involves the reaction of the precursor amine with triphosgene (bis(trichloromethyl)carbonate) in the presence of a base like triethylamine, followed by the addition of ammonia (B1221849). This method generates the isocyanate in situ, which then reacts with ammonia to form the terminal urea. The reaction proceeds as follows:
Isocyanate Formation: 2,3-Dimethylcyclohexylamine is treated with triphosgene to form 2,3-dimethylcyclohexyl isocyanate.
Urea Formation: The intermediate isocyanate is then reacted with ammonia to yield this compound.
The stereochemical integrity of the amine is maintained throughout this process, meaning that an enantiomerically pure amine will result in an enantiomerically pure urea. The diastereoselectivity and enantioselectivity are thus established during the synthesis of the amine precursor.
Resolution Techniques for Chiral Isomers
Given that the synthesis of 2,3-dimethylcyclohexylamine often results in a mixture of stereoisomers, resolution techniques are crucial for isolating the desired chiral isomers. The most prevalent method is classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent.
Research by Pirkle and Hoekstra demonstrated a successful resolution of cis- and trans-2,3-dimethylcyclohexylamine. In their work, the mixture of racemic amines was treated with the chiral resolving agent (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403). This reaction forms diastereomeric ammonium phosphate salts, which exhibit different solubilities, allowing for their separation by fractional crystallization.
Precursor Chemistry: Synthesis of 2,3-Dimethylcyclohexylamine
The synthesis of the key precursor, 2,3-dimethylcyclohexylamine, is a foundational step. A documented synthetic route begins with the commercially available starting material, 2,3-dimethylaniline (B142581).
The synthesis proceeds via the following key transformations:
Reduction of the Aromatic Ring: The aromatic ring of 2,3-dimethylaniline is reduced to form 2,3-dimethylcyclohexylamine. This is typically achieved through catalytic hydrogenation. A common method employs hydrogen gas in the presence of a rhodium-on-alumina catalyst. This reduction generally produces a mixture of the cis and trans diastereomers of 2,3-dimethylcyclohexylamine.
The reaction conditions significantly influence the diastereomeric ratio of the product. For instance, hydrogenation of 2,3-dimethylaniline in ethanol (B145695) using a 5% rhodium-on-alumina catalyst at elevated temperature and pressure yields a mixture of the cis and trans isomers. The specific conditions reported are summarized in the table below.
| Starting Material | Catalyst | Solvent | Temperature | Pressure | Product Ratio (cis:trans) |
| 2,3-Dimethylaniline | 5% Rh/Al2O3 | Ethanol | 100 °C | 1000 psi | Not explicitly stated, mixture obtained |
Table 1: Conditions for the Catalytic Hydrogenation of 2,3-Dimethylaniline.
Following the reduction, the resulting mixture of cis- and trans-2,3-dimethylcyclohexylamine must be separated if a specific diastereomer is required for the subsequent urea synthesis. This separation, along with the chiral resolution described previously, constitutes the core of the precursor chemistry.
Foundation for Complex Molecular Architectures
The this compound structure serves as a robust platform for constructing elaborate molecular designs. Its utility stems from the ability to selectively modify the urea nitrogens and to incorporate the entire motif into larger cyclic systems.
The hydrogen atoms on the nitrogen atoms of the urea group in this compound can be substituted with a wide variety of functional groups, leading to a vast array of derivatives with tailored properties. This diversification is typically achieved through reactions such as alkylation, arylation, and acylation. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl and heteroaryl substituents. organic-chemistry.org These modifications can significantly alter the electronic properties, solubility, and biological activity of the resulting molecules.
The synthesis of unsymmetrical ureas, where different substituents are introduced on each nitrogen, can be achieved through a stepwise approach. One common method involves the reaction of 2,3-dimethylcyclohexyl isocyanate with a primary or secondary amine. Alternatively, a sequential amination of a phosgene equivalent with 2,3-dimethylcyclohexylamine followed by another amine can yield the desired unsymmetrical product. nih.gov
Table 1: Illustrative Examples of Diversification at the Urea Nitrogen
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Benzyl bromide, NaH | Alkylation | N-benzyl-N'-(2,3-dimethylcyclohexyl)urea |
| This compound | Phenylboronic acid, Cu(OAc)₂ | Arylation | N-(2,3-dimethylcyclohexyl)-N'-phenylurea |
| 2,3-dimethylcyclohexyl isocyanate | Aniline | Nucleophilic Addition | N-(2,3-dimethylcyclohexyl)-N'-phenylurea |
This table provides illustrative examples of reactions based on general methodologies for urea derivatization.
The urea functionality is an excellent hydrogen-bonding motif, capable of forming stable and predictable interactions. nih.gov This property is exploited in the construction of macrocyclic and polycyclic systems where the this compound unit can act as a rigid linker or a recognition site. The formation of these complex structures often relies on the principles of supramolecular chemistry and dynamic covalent chemistry. nih.gov
Macrocycles containing the this compound moiety can be synthesized through the reaction of a bis-isocyanate with a diamine, or vice versa, where one of the components contains the 2,3-dimethylcyclohexyl group. nih.govsci-hub.se The rigidity of the cyclohexyl ring can pre-organize the reactive ends of the molecule, facilitating cyclization over polymerization. These macrocycles have potential applications as synthetic receptors for anions and other small molecules. nih.gov
Applications as a Scaffold in Chemical Library Generation
The generation of chemical libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. nih.gov The this compound core is an attractive scaffold for such libraries due to its synthetic tractability and the ability to introduce diverse substituents.
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic manner. nih.gov Using this compound as a central scaffold, libraries of derivatives can be generated by employing split-and-pool synthesis or by using a scaffold-ranking library approach. nih.gov In a typical solid-phase synthesis, the this compound scaffold can be attached to a resin, and then a variety of building blocks can be added to the free nitrogen atom. After cleavage from the resin, a library of diverse urea derivatives is obtained.
Parallel synthesis is another powerful technique for generating chemical libraries, where compounds are synthesized in separate reaction vessels but under identical conditions. nih.govnih.gov This method is well-suited for creating libraries of this compound derivatives. For example, an array of isocyanates can be reacted with 2,3-dimethylcyclohexylamine in a multi-well plate to produce a library of corresponding ureas. nih.gov This approach allows for the systematic exploration of the structure-activity relationship of the synthesized compounds.
Table 2: Illustrative Parallel Synthesis of this compound Derivatives
| Well | Amine | Isocyanate | Product |
| A1 | 2,3-dimethylcyclohexylamine | Phenyl isocyanate | N-(2,3-dimethylcyclohexyl)-N'-phenylurea |
| A2 | 2,3-dimethylcyclohexylamine | Benzyl isocyanate | N-benzyl-N'-(2,3-dimethylcyclohexyl)urea |
| A3 | 2,3-dimethylcyclohexylamine | 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-N'-(2,3-dimethylcyclohexyl)urea |
This table illustrates a parallel synthesis approach for generating a small library of urea derivatives.
Exploration in Materials Science Research
The hydrogen-bonding capabilities and structural rigidity of ureas make them interesting components for the design of novel materials. While specific research on this compound in materials science is not widely documented, the general properties of substituted ureas suggest several potential applications.
Urea derivatives can self-assemble into well-ordered supramolecular structures, such as tapes, fibers, and gels. The (2,3-dimethylcyclohexyl) group could influence the packing and morphology of these assemblies. Furthermore, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability and specific mechanical properties. For instance, polyureas are a class of polymers known for their toughness and elasticity. The inclusion of the bulky and rigid dimethylcyclohexyl group could modify these properties in a predictable manner. Another area of potential is in the development of polymer-coated ureas for controlled-release applications, where the dimethylcyclohexyl group could affect the release rate of the active substance. frontiersin.org
Polymeric and Supramolecular Assembly Based on Urea Motifs
The urea functional group is a cornerstone in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds. rsc.org The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows urea moieties to self-assemble into well-defined, one-dimensional hydrogen-bonded arrays, which are fundamental to the construction of more complex supramolecular structures. rsc.orgtue.nl
While specific research on the polymeric and supramolecular assembly of this compound is not presently available in published literature, the behavior of analogous urea-based molecules provides a basis for predicting its potential. The self-assembly of urea derivatives can lead to the formation of supramolecular polymers, gels, and other ordered structures. rsc.orgtue.nl For instance, bis-urea compounds are known to self-assemble into nanofibers, which can form the basis of responsive hydrogels with applications in tissue engineering. tue.nl The formation of these materials is guided by the precise hydrogen bonding between urea groups, leading to extended fibrillar networks. tue.nl
The introduction of the bulky and stereochemically complex 2,3-dimethylcyclohexyl group to the urea backbone would be expected to significantly influence its assembly properties. The steric hindrance and conformational rigidity of this substituent could direct the formation of specific supramolecular architectures, potentially leading to materials with novel properties. However, without experimental data, this remains a topic for future investigation.
It is important to note that the self-assembly and gelation ability of urea-based molecules can be highly sensitive to subtle changes in their molecular structure. tue.nl Therefore, dedicated synthesis and characterization of this compound would be required to fully understand its behavior in this context.
Development of Organic Electronic Materials
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. While there is no specific mention of this compound in the context of organic electronic materials in the available literature, the urea functional group has been incorporated into various electroactive systems.
The strong hydrogen-bonding capabilities of the urea moiety can be exploited to control the solid-state packing of organic semiconductors, which is a critical factor in determining their charge transport properties. By promoting ordered molecular arrangements, urea groups can potentially enhance the performance of organic electronic devices.
Furthermore, urea derivatives have been investigated as components of covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in electronics and catalysis. For example, three-dimensional N-heterocyclic COFs have been developed for the artificial photosynthesis of urea itself from ammonia and carbon dioxide, demonstrating the role of such frameworks in facilitating chemical transformations. nih.gov
The potential contribution of this compound to this field would likely hinge on its ability to be incorporated into larger conjugated systems or to direct the assembly of other organic electronic materials. Its insulating cyclohexyl group suggests that it would more likely be used as a structural component to influence molecular organization rather than as an active electronic component itself. A chemical supplier, BLD Pharm, lists "this compound" as a material science product under categories including "Organic monomer of COF" and "Electronic Materials," suggesting a potential, albeit not academically published, interest in this area. bldpharm.com
Interactive Data Table: Properties of this compound and Related Compounds
Note: Due to the limited availability of experimental data for this compound, some properties of related urea compounds are included for comparative purposes. Data for this compound is sourced from chemical supplier information.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Application Area |
| This compound | 953807-02-8 | C9H18N2O | 170.25 | Organic monomer of COF, Electronic Materials bldpharm.com |
| 1-Cyclohexyl-3-(p-tolyl)urea | 20855-53-4 | C14H20N2O | 232.32 | Crystal structure analysis researchgate.net |
| Urea | 57-13-6 | CH4N2O | 60.06 | Synthesis of polymers and resins epa.gov |
| N,N'-Dimethylurea | 96-31-1 | C3H8N2O | 88.11 | Precursor in chemical synthesis |
Conformational Analysis and Stereochemical Investigations
Conformational Preferences of the 2,3-Dimethylcyclohexyl Moiety
The cyclohexane (B81311) ring is not a static, planar structure but rather exists in a dynamic equilibrium between various non-planar conformations to alleviate ring strain. The chair conformation is the most stable, and the presence of substituents significantly influences the conformational equilibrium.
Chair-Boat Interconversion Dynamics
The cyclohexane ring interconverts between two chair conformations through a series of higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. wikipedia.orgyoutube.com The chair conformation is significantly more stable than the boat form, primarily due to the minimization of torsional strain and steric hindrance. upenn.edu In the chair form, all carbon-hydrogen bonds on adjacent carbons are staggered, whereas the boat conformation has eclipsed interactions, leading to higher energy. The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. This process, often referred to as a "ring flip," results in the exchange of axial and equatorial positions. wikipedia.org
Substituent Effects on Cyclohexane Conformation
The presence of substituents on the cyclohexane ring disrupts the equivalence of the two chair conformations. Bulky substituents generally prefer to occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions, which are a form of steric strain. upenn.edufiveable.melibretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. fiveable.memasterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH3 (Methyl) | 1.70 masterorganicchemistry.comfiveable.me |
| -CH2CH3 (Ethyl) | 1.75 masterorganicchemistry.com |
| -CH(CH3)2 (Isopropyl) | 2.15 masterorganicchemistry.com |
| -C(CH3)3 (tert-Butyl) | 4.9 masterorganicchemistry.comfiveable.me |
| -OH (Hydroxy) | 0.87 masterorganicchemistry.com |
| -Br (Bromo) | 0.43 masterorganicchemistry.com |
Influence of the Urea (B33335) Moiety on Molecular Geometry
Hydrogen Bonding Networks and Intramolecular Interactions
The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govnih.gov This allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur between the urea's N-H and the oxygen of the carbonyl group, or potentially with other parts of the molecule, leading to the stabilization of specific conformations. researchgate.netresearchgate.net Intermolecular hydrogen bonding is a powerful force in the solid state, often leading to the formation of well-defined supramolecular structures, such as dimers or chains. researchgate.netiucr.orgnih.gov The crystal structure of urea itself demonstrates a complex network where each carbonyl oxygen is hydrogen-bonded to four N-H groups from three different neighboring molecules. researchgate.net The specific substitution pattern on the urea, as in (2,3-dimethylcyclohexyl)urea, will influence the geometry and strength of these hydrogen bonding networks. mdpi.comresearchgate.net
Rotational Barriers around Urea Bonds
Rotation around the carbon-nitrogen (C-N) bonds in urea and its derivatives is restricted due to the partial double bond character arising from resonance between the nitrogen lone pairs and the carbonyl group. This restricted rotation leads to the existence of planar or near-planar conformations and gives rise to rotational barriers. acs.orgnih.govresearchgate.net For unsubstituted urea, the rotational barrier is around 8.2 kcal/mol, and this value is slightly higher for alkyl-substituted ureas, typically in the range of 8.6-9.4 kcal/mol. acs.orgnih.gov The specific conformation around the C-N bonds can be described as cis or trans, and studies on N,N'-disubstituted ureas show a general preference for the trans-trans conformation. researchgate.net However, intramolecular interactions can stabilize cis conformations. researchgate.net
| Substituent on Nitrogen | Rotational Barrier (kcal/mol) |
|---|---|
| Methyl | 0.9 acs.orgacs.org |
| Ethyl | 6.2 acs.orgacs.org |
| Isopropyl | 6.0 acs.orgacs.org |
| tert-Butyl | 4.6 acs.orgacs.org |
| Phenyl | 2.4 acs.orgacs.org |
Computational Studies on Molecular Energetics and Conformation
Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules like this compound. Methods such as molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers between them.
Studies on related substituted cyclohexanes and ureas have successfully employed computational methods to predict and explain conformational preferences. For example, theoretical calculations have been used to determine the energy differences between conformers of substituted cyclohexanes and to analyze the factors driving these preferences, such as hyperconjugative and steric interactions. nih.govnih.gov Similarly, computational studies on urea derivatives have provided insights into rotational barriers and the nature of the C-N bond. acs.orgnih.govrsc.org For this compound, computational modeling would be invaluable for mapping the potential energy surface, identifying the global minimum energy conformation, and understanding the intricate balance of steric hindrance from the dimethylcyclohexyl group and the electronic and hydrogen-bonding effects of the urea moiety.
Molecular Mechanics and Force Field Calculations
Molecular mechanics (MM) provides a computationally efficient method to assess the conformational preferences of molecules like this compound. This approach utilizes classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. These interactions are defined by a set of parameters known as a force field.
In the case of disubstituted cyclohexanes, such as 1,2-dimethylcyclohexane, the relative stability of the conformers is influenced by 1,3-diaxial interactions and gauche butane (B89635) interactions. libretexts.orglibretexts.org For cis-1,2-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group, leading to similar steric strain and therefore, they are of roughly equal energy. libretexts.orgmvpsvktcollege.ac.in In contrast, trans-1,2-dimethylcyclohexane (B1581434) can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.orglibretexts.org
The urea moiety itself has preferred conformations due to the partial double bond character of the C-N bonds, which restricts rotation. nih.gov Generally, N,N'-disubstituted ureas favor a trans-trans conformation. nih.govresearchgate.net
Applying these principles to this compound, we can predict the relative stabilities of its diastereomers' conformers. The key factors determining the stability of any given conformer are:
1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. Larger substituents incur a greater energetic penalty in the axial position.
Gauche Butane Interactions: Steric strain between substituents on adjacent carbons.
Force fields like AMBER (Assisted Model Building with Energy Refinement) and MMFF94 (Merck Molecular Force Field) are commonly used for such analyses. sapub.org The selection of an appropriate force field is crucial for obtaining reliable results. uni-paderborn.deresearchgate.netnih.gov For urea derivatives, specialized force field parameters may be necessary to accurately model the specific electronic and steric properties of the urea group. nih.govq4md-forcefieldtools.org
Table 1: Illustrative Steric Strain Energies in Substituted Cyclohexanes
| Interaction Type | Substituent(s) | Approximate Strain Energy (kcal/mol) |
| 1,3-Diaxial | Methyl | ~1.8 |
| Gauche Butane | Methyl-Methyl | ~0.9 |
Note: These are generalized values. Actual strain energies can vary depending on the specific molecular environment and the force field used.
For this compound, the urea group is considerably bulkier than a methyl group. Therefore, conformers where the urea group is in an equatorial position would be strongly favored to minimize 1,3-diaxial interactions. The relative orientation of the two methyl groups (cis or trans) would further define the conformational landscape for each diastereomer.
Density Functional Theory (DFT) for Conformational Landscapes
While molecular mechanics is useful for a rapid initial assessment, Density Functional Theory (DFT) provides a more accurate description of the electronic structure and, consequently, a more reliable conformational energy landscape. DFT methods, such as B3LYP, are widely used to study the conformational behavior of substituted cyclohexanes and urea derivatives. researchgate.netresearchgate.net
A DFT study of this compound would involve a systematic search of the potential energy surface. This typically starts with the chair conformations derived from MM calculations, followed by geometry optimization of each possible conformer. For each optimized structure, the electronic energy can be calculated, and from these energies, the relative stabilities of the conformers can be determined.
For substituted cyclohexanones, which are structurally related to the cyclohexane ring in the title compound, DFT calculations have been shown to successfully predict the preferred conformations. researchgate.net Similarly, DFT has been used to investigate the non-planar nature of urea monomers and the rotational barriers in related molecules. researchgate.net
A key aspect of a DFT analysis for this compound would be to accurately model the intramolecular interactions, including hydrogen bonding that might occur between the urea's N-H protons and a suitably oriented oxygen or nitrogen atom, which could stabilize certain conformations. researchgate.net
The results of a DFT analysis would provide a detailed picture of the conformational landscape, including the global minimum energy structure and the energies of other low-lying conformers for each diastereomer of this compound. This information is crucial for understanding its chemical reactivity and biological activity, as the shape of the molecule often dictates how it interacts with other molecules.
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Diastereomer | Substituent Orientations (Urea, Me, Me) | Relative Energy (kcal/mol) | Predicted Population (%) |
| trans | e, e, e | 0.00 | >99 |
| trans | a, a, a | High | <1 |
| cis | e, e, a | ~1.8 | ~5 |
| cis | e, a, e | ~1.8 | ~5 |
Note: This table is illustrative and based on the principles of conformational analysis for substituted cyclohexanes. 'e' denotes an equatorial position, and 'a' denotes an axial position. The urea group is assumed to be the largest substituent and thus has the strongest preference for the equatorial position. The relative energies and populations would need to be determined by specific DFT calculations for the molecule.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. For (2,3-dimethylcyclohexyl)urea, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the relative orientation of the methyl groups and the urea (B33335) moiety on the cyclohexane (B81311) ring.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unravel the intricate network of covalent bonds, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the cyclohexane ring, starting from the methine proton attached to the nitrogen (CH-NH), and extending to the adjacent methine proton and the methylene (B1212753) protons of the ring. It would also confirm the coupling between the methyl protons and the methine protons at the 2 and 3 positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the carbon signals of the cyclohexane ring by linking them to their attached protons. The methyl carbons, methine carbons, and methylene carbons would each show a distinct correlation cross-peak.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC would show correlations from the methyl protons to the C2 and C3 carbons of the ring, confirming their positions. Crucially, it would also show a correlation from the NH proton of the urea group to the carbonyl carbon and to the C1 carbon of the cyclohexane ring, definitively establishing the attachment point of the urea moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 155-160 |
| CH-NH | 3.5-4.5 | 50-60 |
| Cyclohexane CH | 1.0-2.5 | 30-50 |
| Cyclohexane CH₂ | 1.0-2.0 | 20-40 |
| CH₃ | 0.8-1.2 | 15-25 |
| NH | 5.0-6.0 | - |
Note: These are predicted ranges and the actual values can vary depending on the solvent and the specific stereoisomer.
Dynamic NMR for Conformational Analysis
The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation. The presence of three substituents on the ring in this compound leads to the possibility of multiple diastereomers and, for each, different chair conformations with axial and equatorial substituent orientations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insight into the energy barriers of ring inversion and the preferred conformational isomers. By analyzing the changes in the NMR spectra as a function of temperature, researchers can determine the thermodynamic parameters for the conformational equilibrium.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For C₉H₁₈N₂O, the expected monoisotopic mass would be precisely calculated and compared with the experimental value to confirm the molecular formula.
Tandem Mass Spectrometry for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the urea group and fragmentation of the cyclohexane ring. Analysis of these fragments would provide further evidence for the proposed structure.
Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z (mass-to-charge ratio) | Possible Fragment |
|---|---|
| [M+H]⁺ | Protonated molecule |
| [M-NH₃]⁺ | Loss of ammonia (B1221849) |
| [C₈H₁₅]⁺ | Loss of urea group |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. The most prominent features would be the N-H stretching vibrations of the urea group, typically appearing in the region of 3200-3500 cm⁻¹. The strong C=O stretching vibration of the urea's carbonyl group would be expected around 1630-1680 cm⁻¹. The C-H stretching and bending vibrations of the methyl and cyclohexyl groups would also be present in their characteristic regions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bond vibrations of the cyclohexane skeleton.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (urea) | Stretching | 3200-3500 |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (urea) | Stretching | 1630-1680 |
| N-H (urea) | Bending | 1550-1650 |
By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for understanding its chemical behavior and potential applications.
Characteristic Vibrational Modes of the Urea Group
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The urea moiety of this compound exhibits several characteristic vibrational modes that are sensitive to its chemical environment.
The N-H stretching vibrations of the urea group are typically observed in the region of 3200-3500 cm⁻¹. These bands can be broad due to hydrogen bonding. docbrown.info The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense and diagnostic peaks in the IR spectrum of urea compounds, typically appearing in the 1615–1705 cm⁻¹ range. mdpi.com Its exact position is influenced by hydrogen bonding and the electronic effects of the substituents.
The N-H bending vibrations, coupled with C-N stretching, give rise to the Amide II and Amide III bands. The Amide II band is typically found around 1600-1650 cm⁻¹, while the Amide III band appears at lower wavenumbers. docbrown.info Symmetric C-N stretching vibrations can be observed in the Raman spectrum at around 1000 cm⁻¹. azom.com
Table 1: Characteristic Vibrational Frequencies of the Urea Group (Note: The following values are typical ranges for substituted ureas and may vary for this compound based on its specific conformation and intermolecular interactions.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Strong, often broad |
| C=O Stretch (Amide I) | 1615 - 1705 | Very Strong |
| N-H Bend (Amide II) | 1600 - 1650 | Medium to Strong |
| C-N Stretch / N-H Bend (Amide III) | 1400 - 1500 | Medium |
| Symmetric C-N Stretch | ~1000 | Strong in Raman |
Conformational Signatures in Vibrational Spectra
The relative orientation of the 2,3-dimethylcyclohexyl group and the urea moiety can lead to different stable conformations, or conformers. These conformational isomers can, in principle, be distinguished by vibrational spectroscopy. The exact frequencies and shapes of the vibrational bands, particularly the N-H and C=O stretching modes, are sensitive to the local environment and the presence of intramolecular hydrogen bonds, which may differ between conformers. researchgate.net
For instance, the presence of multiple bands in the Amide I region could indicate the coexistence of different conformers in the sample. mdpi.com The formation of intramolecular hydrogen bonds, which is dependent on the conformation, can cause significant shifts in the N-H stretching frequencies to lower wavenumbers. A detailed analysis of the vibrational spectra, often aided by computational modeling, can provide insights into the preferred conformation of this compound in different states (e.g., solid, solution).
Table 2: Potential Correlation of Vibrational Bands with Conformation (Note: This table presents a hypothetical correlation for this compound based on general principles of conformational analysis of substituted ureas.)
| Conformation Feature | Expected Spectral Change | Vibrational Mode Affected |
| Intramolecular H-bonding | Shift to lower frequency | N-H Stretch, C=O Stretch |
| Steric Hindrance | Broadening of bands | Skeletal vibrations |
| Co-existence of Conformers | Appearance of shoulder peaks or multiple bands | Amide I, N-H Stretch |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
In the crystalline state, molecules of this compound will be arranged in a regular, repeating pattern known as a crystal lattice. The packing of these molecules is governed by intermolecular forces, with hydrogen bonding playing a dominant role for urea derivatives. journalspress.com The urea group, with its two N-H groups (hydrogen bond donors) and the carbonyl oxygen (a hydrogen bond acceptor), can form extensive networks of hydrogen bonds. journalspress.com
Table 3: Hypothetical Crystallographic Parameters for this compound (Note: The following data are illustrative and represent typical values for organic molecules of similar size. Actual data can only be obtained through experimental X-ray diffraction analysis.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Z (molecules per unit cell) | 4 |
Absolute Configuration Assignment
This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. The carbon atoms at positions 2 and 3 of the cyclohexane ring are chiral centers. X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule, which is the actual spatial arrangement of its atoms. wikipedia.org
For a single crystal of one enantiomer, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute stereochemistry, often expressed using the Cahn-Ingold-Prelog (R/S) notation. wikipedia.org This is typically achieved by collecting a complete set of diffraction data and carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs).
Table 4: Data Relevant for Absolute Configuration Determination (Note: This table outlines the type of data and expected values used in the determination of absolute configuration via X-ray crystallography.)
| Parameter/Method | Description | Typical Result/Value |
| Chiral Space Group | The crystal must crystallize in one of the 65 Sohncke space groups that lack inversion centers or mirror planes. | e.g., P2₁ |
| Flack Parameter | A parameter refined during the crystallographic analysis that should be close to 0 for the correct absolute configuration. | A value near 0 (+/- small error) |
| Bijvoet Pairs | Pairs of reflections (h,k,l) and (-h,-k,-l) with significantly different intensities due to anomalous scattering. | I(h,k,l) ≠ I(-h,-k,-l) |
| Absolute Structure Parameter | An alternative parameter to the Flack parameter for determining absolute configuration. | A value confirming the assigned stereochemistry. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the arrangement of electrons within a molecule. These calculations reveal how and where chemical reactions are likely to occur.
Molecular orbitals (MOs) describe the regions in a molecule where electrons are likely to be found. The distribution and energy of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical behavior. researchgate.net For (2,3-dimethylcyclohexyl)urea, the HOMO is expected to be localized primarily on the urea (B33335) moiety, specifically on the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO, conversely, would likely be centered around the carbonyl (C=O) group.
The electron density distribution illustrates where the negative charge is concentrated. In this compound, the high electronegativity of the oxygen and nitrogen atoms in the urea group results in a higher electron density in this region compared to the hydrocarbon cyclohexane (B81311) ring. nih.gov This polarization is a key factor in its intermolecular interactions.
Illustrative Data Table for Molecular Orbital Analysis of this compound This table represents typical output from a quantum chemical calculation and is for illustrative purposes.
| Molecular Orbital | Calculated Energy (Hartree) | Primary Atomic Contribution |
|---|---|---|
| LUMO+1 | +0.05 | Cyclohexane Ring (σ) |
| LUMO | +0.02 | Urea Group (C=O π) |
| HOMO | -0.24 | Urea Group (N, O lone pairs) |
| HOMO-1 | -0.28 | Urea Group (N-C-N σ) |
| HOMO-2 | -0.31 | Cyclohexane Ring (C-C σ) |
An electrostatic potential (ESP) surface map visually represents the charge distribution of a molecule. researchgate.net For this compound, the ESP map would show a significant region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. researchgate.net Regions of positive potential (colored blue) would be found around the N-H protons of the urea group, highlighting their capacity to act as hydrogen bond donors. nih.gov The cyclohexane and methyl groups would exhibit a relatively neutral (green) potential, confirming their nonpolar, hydrophobic character. nih.gov This clear separation of charge dictates how the molecule will orient itself when interacting with other polar molecules, solvents, or biological receptors. acs.org
Prediction of Reactivity Profiles and Reaction Mechanisms
Computational chemistry allows for the exploration of potential chemical reactions, providing insights into their feasibility and the pathways they might follow.
The synthesis of unsymmetrical ureas like this compound often involves the reaction of an amine with an isocyanate. nih.govorganic-chemistry.org Transition state calculations can model the energy profile of such reactions. For instance, in the formation from 2,3-dimethylcyclohexylamine (B146688) and an isocyanate source, a transition state would be located where the nitrogen of the amine forms a bond with the carbonyl carbon of the isocyanate. nih.gov By calculating the energy of this transition state, chemists can predict the reaction rate and determine if the reaction is kinetically favorable under specific conditions. acs.org These calculations are crucial for optimizing synthetic procedures by identifying the path of least energetic resistance. nih.govorganic-chemistry.org
Illustrative Data Table for a Synthetic Reaction Energy Profile This table shows a hypothetical energy profile for the reaction of an amine and an isocyanate, as would be determined by transition state calculations.
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Amine + Isocyanate) | 0.0 | Starting materials |
| Transition State | +22.5 | Highest energy point of the reaction pathway |
| Product (this compound) | -15.0 | Final product |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting how a molecule will react. It focuses on the interaction between the HOMO of one reactant and the LUMO of another. For this compound, the HOMO's location on the urea group suggests it will act as a nucleophile in reactions with electrophiles. The energy gap between the HOMO and LUMO also indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov FMO analysis can predict whether a reaction is likely to occur and at which site on the molecule.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. pnas.orgnih.gov An MD simulation of this compound would model the interactions between the urea derivative and surrounding water molecules over time. researchgate.netpnas.org
These simulations would likely show the polar urea group forming strong hydrogen bonds with water molecules. aip.org The N-H groups would act as donors, and the carbonyl oxygen would act as an acceptor. nih.gov Simultaneously, the nonpolar dimethylcyclohexyl group would be subject to the hydrophobic effect, where water molecules would tend to form a structured cage around it. This dual nature—hydrophilic head and hydrophobic tail—is critical to its solubility and how it might interact with larger systems like cell membranes or proteins. nih.gov MD simulations provide a dynamic picture of these interactions, which are fundamental to the molecule's real-world applications. pnas.orgpnas.org
Solvation Effects and Aggregate Formation
The structure of this compound, featuring a polar urea core flanked by a nonpolar dimethylcyclohexyl substituent, suggests a nuanced interplay of interactions with its environment. Computational studies on analogous urea derivatives can shed light on the expected behavior of this specific compound.
Molecular dynamics (MD) simulations are a key tool for investigating how solvent molecules arrange themselves around a solute. In aqueous solutions, water molecules are expected to form a structured hydration shell around the this compound molecule. The urea moiety, with its capacity for hydrogen bonding, will interact favorably with water. lu.seluc.edunih.gov Conversely, the bulky and hydrophobic 2,3-dimethylcyclohexyl group will induce a local ordering of water molecules, characteristic of the hydrophobic effect. nih.govfigshare.com This effect is entropically unfavorable and can drive the association of nonpolar groups to minimize their contact with water. researchgate.net
The formation of aggregates is a concentration-dependent process. At low concentrations, monomeric species are likely to predominate, while at higher concentrations, dimers, trimers, and larger oligomers held together by a network of hydrogen bonds are expected to form. The table below illustrates a hypothetical distribution of aggregate sizes at varying concentrations in a nonpolar solvent, based on general principles observed for urea derivatives.
| Concentration | Monomer (%) | Dimer (%) | Trimer (%) | Larger Aggregates (%) |
|---|---|---|---|---|
| Low | 90 | 8 | 2 | 0 |
| Medium | 50 | 30 | 15 | 5 |
| High | 10 | 25 | 35 | 30 |
Ligand-Target Interactions in Theoretical Models
Urea derivatives are a common motif in medicinal chemistry, often designed to act as inhibitors of enzymes or modulators of protein-protein interactions. Theoretical models, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are instrumental in predicting and understanding how these molecules bind to their biological targets.
The urea functional group is a versatile hydrogen bond donor and acceptor. nih.gov In a protein binding pocket, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of multiple, specific hydrogen bonds with amino acid residues in the target protein, contributing significantly to the binding affinity and specificity. For instance, the urea moiety can form bidentate hydrogen bonds with the side chains of aspartate or glutamate (B1630785) residues.
The (2,3-dimethylcyclohexyl) group, being large and lipophilic, is expected to engage in van der Waals and hydrophobic interactions within the binding site. njit.edu These interactions are crucial for anchoring the ligand in a hydrophobic pocket and can significantly enhance binding potency. The stereochemistry of the dimethylcyclohexyl ring will play a critical role in determining the precise fit and complementarity of the ligand to the protein's surface. Different stereoisomers of this compound would likely exhibit distinct binding affinities and selectivities due to the specific spatial arrangement of the methyl groups.
Computational models can be used to calculate the binding free energy of the ligand-target complex, providing a quantitative estimate of binding affinity. These calculations often decompose the total binding energy into contributions from different types of interactions, as illustrated in the hypothetical table below for the binding of this compound to a model protein target.
| Interaction Type | Contributing Moiety | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Urea Core | -5 to -10 |
| Hydrophobic Interactions | Dimethylcyclohexyl Group | -3 to -6 |
| Van der Waals Forces | Entire Molecule | -4 to -8 |
| Solvation Penalty | Entire Molecule | +8 to +15 |
| Total Binding Free Energy | Entire Molecule | -4 to -9 |
These theoretical studies are fundamental for the rational design of new molecules with improved properties, allowing for a detailed exploration of the structure-activity relationships that govern the biological function of compounds like this compound.
Structure Activity Relationship Sar Methodologies Applied to Urea Scaffolds
Conceptual Frameworks for SAR Studies on Urea (B33335) Derivatives
The foundation of SAR studies on urea derivatives lies in the systematic modification of the urea scaffold to probe the chemical space and identify key structural features responsible for a desired biological effect. nih.gov This process often involves the synthesis of a library of compounds where different parts of the molecule are systematically altered. researchgate.netnih.gov For a compound like (2,3-dimethylcyclohexyl)urea, this would involve modifications at three primary positions: the cyclohexyl ring, the methyl groups on the ring, and the second nitrogen of the urea moiety.
A common conceptual approach is to dissect the molecule into key components and explore the impact of substitutions at each point. nih.gov For instance, in studies on anti-tubercular urea derivatives, researchers systematically modified the aryl ring, the alkyl ring, and the central urea core to develop a detailed SAR. nih.gov The urea functional group itself is a critical element, capable of forming strong hydrogen bonds with biological targets due to its carbonyl group acting as a hydrogen bond acceptor and the N-H groups as donors. mdpi.comnih.gov
The exploration of bulky aliphatic ring systems, such as adamantyl and cyclohexyl groups, has been a significant area of investigation. nih.gov Studies have shown that the size and lipophilicity of these groups can be crucial for activity. For example, in a series of anti-tubercular compounds, replacing an adamantyl group with a cyclohexyl or cyclopentyl group led to a considerable decrease in activity, highlighting the sensitivity of the biological target to the steric bulk of the substituent. nih.gov
Computational Approaches to SAR
Computational methods are indispensable tools in modern drug discovery and SAR analysis, offering insights that can guide the synthesis and testing of new compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or structural features (descriptors) with activity. For urea derivatives, QSAR studies have successfully identified key descriptors that influence their inhibitory activity. nih.gov
A typical QSAR study on a series of urea compounds, including hypothetical derivatives of this compound, would involve the following steps:
Data Set Preparation: A series of compounds with varying substituents and their corresponding biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) and support vector machines (SVM) are used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For instance, a QSAR study on diaryl urea derivatives as B-RAF inhibitors revealed that size, degree of branching, aromaticity, and polarizability were key factors affecting their inhibitory activity. nih.govresearchgate.net Similarly, 3D-QSAR models have been developed for urea derivatives targeting other enzymes, helping to visualize the favorable and unfavorable regions for substitution around the scaffold. biu.ac.ilnih.gov
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is extensively used to understand the binding modes of urea derivatives and to screen large libraries of virtual compounds to identify potential hits.
In the context of this compound, a molecular docking study would involve:
Target Identification: Identifying a relevant biological target (e.g., an enzyme or receptor).
Binding Site Prediction: Defining the active site or binding pocket of the target protein.
Docking Simulation: Placing the 3D structure of this compound and its analogs into the binding site and calculating the binding affinity using a scoring function.
Docking studies on various urea derivatives have revealed the critical role of the urea moiety in forming hydrogen bonds with key amino acid residues in the active site of target proteins. nih.govmdpi.com For example, in the case of Acinetobacter baumannii penicillin-binding protein, docking studies showed that urea derivatives could establish important interactions with residues like SER487 and THR670. nih.gov The cyclohexyl group of this compound would likely occupy a hydrophobic pocket within the binding site, and the orientation of the dimethyl substituents could significantly influence the binding affinity and selectivity.
Design Principles for Exploring Structural Diversity in Urea-Based Compounds
The design of diverse libraries of urea-based compounds is guided by several key principles aimed at maximizing the exploration of relevant chemical space while maintaining favorable drug-like properties.
One fundamental design principle is scaffold hopping , where the core structure is modified to explore new chemical series with potentially improved properties. For urea derivatives, this could involve replacing the cyclohexyl ring with other cyclic or heterocyclic systems.
Another principle is substituent diversity . The synthesis of urea derivatives is synthetically facile, often involving the reaction of an amine with an isocyanate, which allows for the rapid generation of a wide array of compounds with diverse substituents. nih.gov For this compound, this would mean exploring a variety of substituents on the second urea nitrogen, ranging from small alkyl groups to complex aromatic and heterocyclic moieties.
Conformational constraint is also a powerful design strategy. The urea functional group has a degree of conformational restriction, and introducing cyclic structures or bulky groups can further limit the conformational freedom of the molecule. nih.gov This can lead to higher binding affinity and selectivity by pre-organizing the molecule in a bioactive conformation. The stereochemistry of the dimethyl groups on the cyclohexyl ring of this compound (i.e., cis vs. trans isomers) would be a critical design element to investigate, as different isomers can adopt distinct three-dimensional shapes and interact differently with a biological target.
Finally, the principle of bioisosteric replacement is often employed. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the urea moiety itself can be considered a bioisostere of a peptide bond. frontiersin.org
By applying these conceptual frameworks, computational tools, and design principles, researchers can systematically explore the structure-activity relationships of urea scaffolds like this compound to discover novel compounds with desired biological activities.
Future Directions and Emerging Research Avenues
Innovation in Catalyst Design for Urea (B33335) Synthesis
The synthesis of ureas has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern research focuses on developing safer and more efficient catalytic methods. Future work on synthesizing (2,3-dimethylcyclohexyl)urea would likely involve overcoming the steric hindrance of the 2,3-dimethylcyclohexylamine (B146688) precursor.
Innovations are expected in the following areas:
Earth-Abundant Metal Catalysis: While precious metals like palladium and ruthenium have been used in urea synthesis, the focus is shifting towards more sustainable catalysts based on manganese, iron, and cerium. rsc.org A key research direction would be the design of ligand-supported manganese or iron complexes that can facilitate the dehydrogenative coupling of 2,3-dimethylcyclohexylamine with a carbonyl source like methanol (B129727) or carbon dioxide, a process that generates benign byproducts like H₂. rsc.org
Electrocatalytic Synthesis: A frontier in green chemistry is the electrochemical synthesis of ureas from CO₂ and amines under ambient conditions. wikipedia.org Research could focus on designing electrodes with catalysts that can co-reduce CO₂ and activate the N-H bond of 2,3-dimethylcyclohexylamine, offering a direct and environmentally friendly route to the target molecule.
Catalyst-Free Methodologies: Recent developments include catalyst-free methods for urea synthesis in environmentally benign solvents like water. acs.org Optimizing these conditions for sterically demanding amines like 2,3-dimethylcyclohexylamine could provide a scalable and sustainable manufacturing process.
| Catalytic Strategy | Key Innovation Area | Potential Advantages for Hindered Ureas | Research Challenge |
|---|---|---|---|
| Homogeneous Catalysis | Ligand design for earth-abundant metals (e.g., Mn, Fe) | High selectivity and activity under milder conditions. | Overcoming steric repulsion at the metal center. |
| Electrocatalysis | Development of bifunctional electrode surfaces. | Use of CO₂ as a feedstock; ambient temperature and pressure. | Low current efficiency and selectivity for complex amines. |
| Organocatalysis | Design of dual-activation catalysts (e.g., urea-based catalysts). nih.gov | Metal-free, avoiding contamination and cost. | Lower turnover numbers compared to metal catalysts. |
Exploration in New Chemical Transformations Utilizing the Urea Moiety
The urea functional group is not merely a passive linker; its hydrogen-bonding capabilities and reactivity can be harnessed for further chemical transformations. For this compound, the chiral cyclohexyl backbone introduces an element of stereocontrol.
Organocatalysis: The two N-H protons of the urea moiety can act as hydrogen-bond donors to activate electrophiles. Chiral ureas are powerful organocatalysts for asymmetric reactions. Future research could explore the different stereoisomers of this compound as catalysts for reactions like Michael additions or Diels-Alder reactions, where the chiral pocket created by the dimethylcyclohexyl group could induce high levels of enantioselectivity. nih.gov
Supramolecular Directing Group: The urea group can pre-organize substrates through hydrogen bonding, directing the outcome of subsequent reactions. The specific geometry of this compound could be used to control regioselectivity in reactions on an appended molecular framework.
Dynamic Covalent Chemistry: Research has shown that sterically hindered urea bonds can be reversible, a property that forms the basis of dynamic covalent chemistry (DCC). nih.govrsc.orgcore.ac.uk The bulky 2,3-dimethylcyclohexyl group could render the urea bond in this compound dynamic, allowing it to be used in the template-driven synthesis of complex macrocycles or adaptive chemical systems. core.ac.uk
Integration into Advanced Functional Materials
The ability of urea groups to form strong, directional hydrogen bonds makes them excellent building blocks for functional materials. The aliphatic and bulky nature of the 2,3-dimethylcyclohexyl substituent would impart specific properties like solubility in non-polar media and steric control over polymer architecture.
Supramolecular Polymers and Gels: Simple dialkylureas are known to self-assemble into one-dimensional, hydrogen-bonded chains, leading to the formation of supramolecular polymers and gels. rsc.orgnih.gov this compound could be explored as a gelator for organic solvents, with the potential for creating stimuli-responsive "smart" materials. The stereochemistry of the cyclohexyl ring would be expected to dictate the packing and helical arrangement of the resulting fibers. nih.gov
Self-Healing Polymers: The concept of using hindered urea bonds for dynamic and self-healing materials is a particularly exciting frontier. nih.govresearchgate.net Polymers incorporating the this compound moiety could be designed to be reprocessable and capable of autonomous repair at low temperatures without the need for a catalyst. The steric strain from the bulky substituent facilitates the dissociation and reformation of the urea bond, enabling network rearrangement and healing. nih.gov
| Material Type | Governing Principle | Role of this compound | Potential Application |
|---|---|---|---|
| Supramolecular Gels | Self-assembly via hydrogen bonding | Chiral gelator controlling fiber morphology | Drug delivery, smart materials |
| Self-Healing Polymers | Dynamic covalent nature of hindered urea bonds | Provides reversible cross-links | Reusable thermosets, adaptive coatings |
| Functionalized Biomaterials | Biocompatible polymer networks | Enhances mechanical strength via hydrogen bonding | Tissue engineering scaffolds westlake.edu.cn |
Advancements in Computational Prediction and Design of Urea-Based Systems
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. For a molecule like this compound, computational methods can provide crucial insights where experimental data is lacking.
Conformational Analysis: Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of the different stereoisomers of this compound. This is critical for understanding its behavior in catalysis and self-assembly, as the orientation of the N-H bonds and the steric profile of the cyclohexyl group are key to its function. nih.govresearchgate.net
Catalyst Design: Computational protocols can screen virtual libraries of potential catalysts for the synthesis of this compound, identifying promising candidates before committing to laboratory synthesis. nih.govacs.org These models can calculate reaction barriers and predict yields and selectivities, guiding experimental efforts.
Material Property Prediction: Molecular dynamics simulations can model the self-assembly of this compound molecules to predict the structure and properties of resulting supramolecular polymers or gels. This allows for the in silico design of materials with desired characteristics, such as mechanical strength or thermal responsiveness.
Q & A
What are the established synthetic routes for (2,3-dimethylcyclohexyl)urea, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves coupling 2,3-dimethylcyclohexylamine with an isocyanate or via urea-forming reagents like carbonyldiimidazole (CDI). Key steps include:
- Amine Activation : Reacting 2,3-dimethylcyclohexylamine with CDI to form an intermediate.
- Nucleophilic Substitution : Introducing a urea-forming agent under inert conditions (e.g., N₂ atmosphere).
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization : Yield (>75%) depends on temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios (amine:reagent = 1:1.2). Purity (>95%) is confirmed via HPLC .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituents on the cyclohexyl ring (e.g., methyl groups at δ 0.8–1.2 ppm) and urea carbonyl (δ 155–160 ppm in ¹³C) .
- IR : Stretching frequencies for urea C=O (~1640–1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.
- HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ions ([M+H]⁺) and verifies purity .
What are the key physicochemical properties of this compound, and how are they experimentally determined?
Answer:
How can reaction parameters be optimized to minimize byproducts in urea derivatives like this compound?
Answer:
- Byproduct Analysis : Common byproducts include unreacted amine or over-alkylated species. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
- Mitigation Strategies :
- Use excess isocyanate (1.5 equiv) to drive reaction completion.
- Lower reaction temperature (0–5°C) to reduce side reactions.
- Add molecular sieves to scavenge moisture, preventing hydrolysis .
What computational approaches predict the conformational stability of this compound?
Answer:
- DFT Calculations : B3LYP/6-31G(d) level optimizes geometry, revealing chair conformation dominance in the cyclohexyl ring.
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on urea backbone flexibility.
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
How should researchers resolve contradictions in reported spectroscopic data for urea derivatives?
Answer:
- Comparative Analysis : Cross-validate with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 3-(3-chlorophenyl)-1-cyclohexylurea ).
- Statistical Validation : Use RSD (<5%) for replicate measurements to confirm reproducibility .
What methodologies assess the biological activity of this compound in drug discovery?
Answer:
- In Vitro Assays :
- Enzyme inhibition (e.g., kinases) via fluorescence-based kinetics.
- Cytotoxicity screening (MTT assay) against cancer cell lines.
- ADME Profiling : Microsomal stability (CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .
How does steric hindrance from 2,3-dimethyl groups affect regioselectivity in substitution reactions?
Answer:
The axial 2,3-dimethyl groups disfavor electrophilic attack at adjacent positions. For example:
- Nitration : Preferential substitution at the para position (lower steric strain).
- Suzuki Coupling : Pd-catalyzed reactions require bulky ligands (e.g., SPhos) to accommodate steric bulk .
What advanced techniques interpret complex splitting patterns in NMR spectra of this compound?
Answer:
- DECSYN (Differential Enantiomer Shift NMR) : Resolves diastereotopic protons in chiral derivatives.
- VT-NMR (Variable Temperature) : Identifies conformational exchange broadening (e.g., ring-flipping) .
How is thermodynamic stability evaluated for solid-state this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
